GPR120 Agonist 2

Description

The exact mass of the compound this compound is 388.1441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

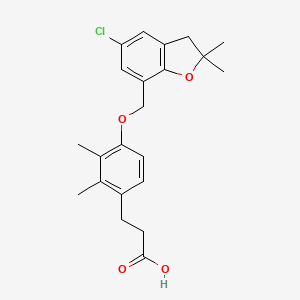

3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHMUAMPZUHGNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR120 Agonist 2: A Deep Dive into the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 plays a pivotal role in a multitude of physiological processes including the regulation of glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of GPR120 agonists, with a focus on the core signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways of GPR120 Activation

GPR120 activation initiates a cascade of intracellular signaling events through two primary, distinct pathways: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway. The engagement of these pathways is often cell-type specific and can be influenced by the nature of the activating agonist.

Gαq/11-Dependent Signaling Pathway

Upon agonist binding, GPR120 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein subunit Gαq/11.[4][5] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq/11-GTP complex then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[5][6] This cascade is crucial for many of the metabolic effects of GPR120 activation, such as the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells and the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3]

β-Arrestin-2-Dependent Anti-Inflammatory Signaling

In addition to G protein-dependent signaling, GPR120 activation recruits β-arrestin-2, a scaffold protein that plays a critical role in the receptor's anti-inflammatory effects.[4][7] Following agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs), which creates a high-affinity binding site for β-arrestin-2. The binding of β-arrestin-2 to GPR120 sterically hinders further G protein coupling, leading to receptor desensitization and internalization.[8]

Crucially, the GPR120/β-arrestin-2 complex acts as a signaling scaffold. This complex can interact with and sequester TAB1 (TAK1-binding protein 1), thereby preventing the activation of TAK1 (transforming growth factor-β-activated kinase 1).[4][7] TAK1 is a key upstream kinase in pro-inflammatory signaling cascades initiated by Toll-like receptors (TLRs) and tumor necrosis factor-α (TNF-α). By inhibiting TAK1, GPR120 activation effectively blocks the downstream activation of the IKK/NF-κB and JNK/AP-1 pathways, leading to a potent anti-inflammatory response.[4][7]

Quantitative Data on GPR120 Agonists

The potency of GPR120 agonists is typically characterized by their half-maximal effective concentration (EC50) in functional assays. The following table summarizes the EC50 values for a selection of GPR120 agonists.

| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |

| TUG-891 | Calcium Flux | hGPR120-CHO | 43.7 | [7] |

| Compound 10k | Calcium Flux | hGPR120-CHO | 57.6 | [7] |

| Compound 14d | Calcium Flux | hGPR120-CHO | 37.5 | [7] |

| Compound 2f | Calcium Flux | hGPR120-CHO | 22.1 | [1] |

| Compound 6f | Calcium Flux | hGPR120-CHO | 28.3 | [1] |

| Compound 11b | Calcium Flux | hGPR120-CHO | 25.6 | [1] |

| Compound 11g | Calcium Flux | hGPR120-CHO | 35.8 | [1] |

| AZ13581837 | Calcium Mobilization | CHO-hGPR120 | 120 | [4] |

| AZ13581837 | β-arrestin Recruitment | U2OS-hGPR120 | 5.2 | [4] |

Note on Binding Affinity (Ki): While EC50 values are widely reported for GPR120 agonists, comprehensive, comparative data on their binding affinities (Ki values) from radioligand binding assays are less common in the literature. This is likely due to the challenges in developing suitable radioligands for GPR120 and the robustness of functional assays for screening and characterization.

Experimental Protocols

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation, providing a direct readout of Gαq/11 pathway engagement.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR120 in appropriate growth medium.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

-

Incubation: Remove the culture medium from the cell plates and add the dye loading buffer. Incubate the plates at 37°C for 1 hour in the dark to allow for dye loading and de-esterification.

-

Compound Preparation: Prepare serial dilutions of the GPR120 agonist in an appropriate assay buffer.

-

Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.

-

Agonist Addition: Add the GPR120 agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value using a non-linear regression model.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to detect the phosphorylation of ERK1/2, a downstream effector in the Gαq/11 signaling pathway.

Detailed Methodology:

-

Cell Treatment: Plate GPR120-expressing cells and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with the GPR120 agonist at various concentrations and time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR120 and β-arrestin-2, providing a readout for the anti-inflammatory signaling pathway. Several commercial platforms are available, often utilizing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

General Principle (EFC-based assay):

-

Cell Line: Use a cell line engineered to co-express GPR120 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Agonist Stimulation: Upon agonist binding and GPR120 activation, β-arrestin-2 is recruited to the receptor.

-

Enzyme Complementation: The proximity of the two enzyme fragments upon recruitment allows them to form a functional enzyme.

-

Signal Detection: The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin-2 recruitment.

Conclusion

GPR120 agonists exert their therapeutic effects through a dual mechanism of action involving both Gαq/11-mediated metabolic regulation and β-arrestin-2-mediated anti-inflammatory responses. A thorough understanding of these signaling pathways and the availability of robust experimental protocols are essential for the continued development of novel and effective GPR120-targeted therapeutics. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of GPR120.

References

- 1. Structure based prediction of a novel GPR120 antagonist based on pharmacophore screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pa2online.org [pa2online.org]

GPR120/FFAR4: A Key Regulator of Metabolism and Inflammation

An in-depth technical guide on the GPR120 Agonist 2 signaling pathway, designed for researchers, scientists, and drug development professionals.

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical sensor for medium- to long-chain unsaturated fatty acids.[1] Its activation by agonists, including endogenous fatty acids and synthetic compounds like "Agonist 2," triggers a cascade of intracellular signaling events that play pivotal roles in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[2] This receptor is highly expressed in various tissues, including adipose tissue, macrophages, the gastrointestinal tract, and pancreatic islets, highlighting its multifaceted role in physiological homeostasis.[1][3]

The therapeutic potential of GPR120 agonists is a subject of intense research, particularly for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.[2][4][5] By activating GPR120, these agonists can mimic the beneficial effects of omega-3 fatty acids, leading to improved insulin sensitivity, enhanced glucose uptake, and suppression of inflammatory pathways.[6][7]

Dual Signaling Pathways of GPR120

Upon activation by an agonist, GPR120 can signal through two primary pathways: the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway. This dual signaling capability allows GPR120 to exert a wide range of cellular effects.

Gαq/11-Mediated Signaling Pathway

The classical GPR120 signaling pathway involves its coupling to the Gαq/11 family of G proteins.[8] This interaction initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][10][11] The resulting increase in intracellular calcium concentration ([Ca2+]i) is a key event that mediates several downstream effects of GPR120 activation, including:

-

Hormone Secretion: In enteroendocrine cells, the rise in [Ca2+]i stimulates the secretion of glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK), incretin (B1656795) hormones that enhance insulin secretion and promote satiety.[12][13]

-

Adipogenesis: During the differentiation of adipocytes, GPR120-mediated increases in [Ca2+]i contribute to the expression of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis.[11][12]

-

Neurotransmitter Release: In the nervous system, GPR120 activation and subsequent calcium mobilization can influence neurotransmitter release.

Simultaneously, DAG activates protein kinase C (PKC), which, along with the elevated [Ca2+]i, can lead to the phosphorylation and activation of downstream kinases, including the extracellular signal-regulated kinase 1/2 (ERK1/2).[11][12] The activation of the ERK1/2 pathway is also implicated in adipogenesis and other cellular processes.[11]

In adipocytes, the Gαq/11 pathway has been shown to be crucial for insulin-sensitizing effects. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.[6][14]

β-Arrestin-2-Mediated Anti-Inflammatory Signaling

In addition to G protein coupling, agonist-bound GPR120 can recruit β-arrestin-2.[7][8] This interaction is pivotal for the potent anti-inflammatory effects mediated by GPR120.[7][14] The β-arrestin-2-dependent pathway is particularly important in immune cells like macrophages.[8]

Upon agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2, which then binds to the receptor.[15] The GPR120/β-arrestin-2 complex is subsequently internalized into the cytoplasm.[14]

Inside the cell, the internalized complex can act as a signaling scaffold. A key anti-inflammatory mechanism involves the interaction of the GPR120-β-arrestin-2 complex with transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[8][12][14] This interaction prevents TAB1 from binding to and activating TAK1, a crucial upstream kinase in pro-inflammatory signaling cascades.[7][14]

By inhibiting the TAK1-TAB1 interaction, GPR120 activation effectively blocks the downstream activation of major pro-inflammatory pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This prevents the transcription of numerous pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2.[8][13][14]

-

JNK (c-Jun N-terminal kinase) pathway: This attenuates another arm of the inflammatory response.[8][14]

This β-arrestin-2-mediated pathway provides a mechanism for the broad anti-inflammatory effects of GPR120 agonists, which are independent of the Gαq/11 pathway.[14][16]

Quantitative Data on GPR120 Agonists

The potency and efficacy of various agonists at the GPR120 receptor can be quantified using in vitro pharmacological assays. The half-maximal effective concentration (EC50) is a common measure of agonist potency.

| Agonist | Receptor | Assay Type | EC50 (nM) | Reference |

| GW9508 | Human GPR120 | Calcium mobilization | 5,460 | [17] |

| Mouse GPR120 | Calcium mobilization | - | ||

| TUG-891 | Human GPR120 | Calcium mobilization | Potent | [13] |

| Mouse GPR120 | Calcium mobilization | Limited selectivity | [13] | |

| AMG 837 | Human GPR40 | - | 14 | [17] |

| Docosahexaenoic acid (DHA) | - | Anti-inflammatory | - | [18] |

| α-Linolenic acid (ALA) | - | Adipogenesis | - | [8] |

Note: Specific EC50 values for "Agonist 2" are not publicly available and would be proprietary to the developing entity. The table includes data for commonly studied GPR120 agonists for comparison. TUG-891 is a potent synthetic agonist often used in research.

Experimental Protocols for Elucidating GPR120 Signaling

A variety of in vitro and cellular assays are employed to investigate the signaling pathways activated by GPR120 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following agonist stimulation, which is indicative of Gαq/11 pathway activation.

Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding to GPR120 and subsequent activation of the Gαq/11-PLC-IP3 pathway, calcium is released from the endoplasmic reticulum, leading to an increase in intracellular calcium. This increase in calcium binds to the fluorescent dye, causing a change in its fluorescence intensity, which can be measured using a fluorescence plate reader or microscope.

Detailed Methodology:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing human or mouse GPR120 in appropriate growth medium.

-

Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a masking agent (e.g., probenecid) for 1 hour at 37°C in the dark.

-

Agonist Preparation: Prepare a serial dilution of the GPR120 agonist (e.g., Agonist 2) in the assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.

-

Agonist Addition: Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay is used to detect the activation of the ERK1/2 signaling pathway, which can be downstream of both Gαq/11 and β-arrestin-2.

Principle: Upon activation, ERK1/2 is phosphorylated. This phosphorylated form (p-ERK1/2) can be specifically detected using antibodies. Common methods for detection include Western blotting and cell-based immunoassays (e.g., ELISA).

Detailed Methodology (Western Blotting):

-

Cell Culture and Treatment: Culture GPR120-expressing cells and serum-starve them for several hours to reduce basal ERK phosphorylation. Treat the cells with the GPR120 agonist for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 or a loading control (e.g., GAPDH).

β-Arrestin-2 Recruitment Assay

This assay directly measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation.

Principle: Various techniques can be used, including Bioluminescence Resonance Energy Transfer (BRET) and PathHunter assays. In the PathHunter assay, GPR120 is tagged with a ProLink tag, and β-arrestin-2 is fused to an enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin-2 to GPR120 brings the ProLink tag and EA fragment into close proximity, forcing the complementation of the enzyme. The active β-galactosidase then hydrolyzes a substrate to produce a chemiluminescent signal.

Detailed Methodology (PathHunter Assay):

-

Cell Line: Use a cell line co-expressing the GPR120-ProLink fusion and the β-arrestin-2-EA fusion.

-

Cell Plating: Plate the cells in a white, solid-bottom multi-well plate and incubate overnight.

-

Agonist Treatment: Treat the cells with a serial dilution of the GPR120 agonist and incubate for a specified period (e.g., 90 minutes) at 37°C.

-

Detection: Add the PathHunter detection reagent, which contains the chemiluminescent substrate. Incubate for 1 hour at room temperature.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the signal intensity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin-2 recruitment.

Conclusion

The GPR120 receptor represents a promising therapeutic target for a range of metabolic and inflammatory diseases. Its ability to signal through both Gαq/11- and β-arrestin-2-dependent pathways allows for a diverse array of physiological responses to agonist stimulation. A thorough understanding of these signaling mechanisms, facilitated by the experimental protocols outlined above, is crucial for the development of selective and effective GPR120-targeted therapies. The continued elucidation of the GPR120 signaling network will undoubtedly pave the way for novel treatments for some of the most pressing health challenges of our time.

References

- 1. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 17. abmole.com [abmole.com]

- 18. GPR120 is an important inflammatory regulator in the development of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Selectivity of GPR120 Agonists

Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1] As a receptor for long-chain free fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 activation mediates a range of physiological effects, from stimulating glucagon-like peptide-1 (GLP-1) secretion to exerting potent anti-inflammatory actions in macrophages.[1] The development of synthetic agonists with high potency and selectivity for GPR120 is a key focus of drug discovery efforts.

This technical guide provides an in-depth overview of the binding affinity and selectivity of representative GPR120 agonists. Due to the ambiguity of the designation "GPR120 Agonist 2," this guide will focus on two well-characterized and selective synthetic agonists: TUG-891 and Compound A (cpdA) . These compounds are frequently used as pharmacological tools to probe GPR120 function. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative pharmacology, experimental methodologies, and signaling pathways associated with these key GPR120 agonists.

GPR120 Agonist: Quantitative Data

The pharmacological activity of GPR120 agonists is typically characterized by their potency in functional assays (EC50) and their selectivity against other related receptors, most notably GPR40 (FFAR1), which also binds LCFAs. Direct binding affinity data (Ki or Kd values) for these agonists are not as widely reported in the literature as functional potency data.

Agonist Potency (EC50)

The following table summarizes the half-maximal effective concentration (EC50) values for TUG-891 and Compound A in various functional assays that measure downstream signaling events upon GPR120 activation.

| Agonist | Assay Type | Cell Line | Species | EC50 (nM) | Reference |

| TUG-891 | Calcium Mobilization | CHO-hGPR120 | Human | 43.7 | [2] |

| β-Arrestin-2 Recruitment | Flp-In T-REx 293 | Human | - | [3] | |

| ERK Phosphorylation | Flp-In T-REx 293 | Human | - | [3] | |

| Compound A (cpdA) | Calcium Mobilization | GPR120-transfected cells | - | ~350 | [4] |

| β-Arrestin-2 Recruitment | hGPR120-expressing HEK293 | Human | ~350 | [5] | |

| IP3 Production | hGPR120-expressing HEK293 | Human | - | [5] |

Note: Some EC50 values were reported as ~0.35 µM, which is equivalent to 350 nM. Dashes indicate that while the assay was performed, a specific EC50 value was not explicitly stated in the cited source.

Agonist Selectivity

A critical aspect of GPR120 agonist development is achieving high selectivity over GPR40 to avoid off-target effects. The following table highlights the selectivity profiles of TUG-891 and Compound A.

| Agonist | Receptor | Potency (EC50) | Selectivity (over GPR40) | Reference |

| TUG-891 | Human GPR120 | 43.7 nM | >1000-fold | [6] |

| Human GPR40 | >30,000 nM | [6] | ||

| Compound A (cpdA) | GPR120 | logEC50 (M) = -7.62 ± 0.11 | High | [5] |

| GPR40 | Negligible activity | [5] |

GPR120 Signaling Pathways

Activation of GPR120 by an agonist initiates two primary signaling cascades: a Gαq/11-dependent pathway that leads to metabolic effects, and a β-arrestin-2-dependent pathway that is largely responsible for the receptor's anti-inflammatory actions.

Gαq/11-Mediated Signaling

Upon agonist binding, GPR120 couples to the Gαq/11 subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration ([Ca2+]i). This pathway is implicated in metabolic functions such as the secretion of incretin (B1656795) hormones like GLP-1.

β-Arrestin-2-Mediated Anti-inflammatory Signaling

The anti-inflammatory effects of GPR120 activation are mediated through the recruitment of β-arrestin-2. Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the intracellular tail of GPR120. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1. This, in turn, inhibits the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways.

Experimental Protocols

Characterization of GPR120 agonists relies on a suite of cell-based functional assays. Below are detailed methodologies for the key experiments cited in this guide.

Calcium Mobilization Assay

This assay is a primary screening method to identify GPR120 agonists by measuring the increase in intracellular calcium following Gαq/11 pathway activation.

1. Cell Culture and Plating:

-

Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing human or mouse GPR120 in appropriate growth medium.

-

Seed the cells into black, clear-bottom 96- or 384-well microplates to form a confluent monolayer overnight.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (B1678239) in a physiological buffer (e.g., HBSS).

-

Remove the culture medium from the cell plate and add the dye-loading buffer.

-

Incubate the plate at 37°C for approximately one hour to allow for dye uptake and de-esterification.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of the test agonist (e.g., TUG-891) in the assay buffer.

-

Use a fluorescent plate reader equipped with an automated injection system to add the agonist to the dye-loaded cells.

4. Fluorescence Measurement:

-

Measure the baseline fluorescence intensity before agonist addition.

-

Immediately after agonist injection, monitor the change in fluorescence over time (typically for 90-120 seconds) to capture the transient calcium flux.

-

The data is typically expressed as the peak fluorescence response over baseline.

5. Data Analysis:

-

Plot the fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin-2 Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin-2, which is a hallmark of the anti-inflammatory signaling pathway. Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, are commonly used.

1. Cell Culture:

-

Use a cell line (e.g., CHO-K1) engineered to co-express GPR120 fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Plate the cells in white, solid-bottom multi-well plates and incubate overnight.

2. Agonist Treatment:

-

Prepare serial dilutions of the test agonist in an appropriate assay buffer.

-

Add the diluted agonist to the cells and incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes) at 37°C.

3. Signal Detection:

-

Add the detection reagents, which contain the substrate for the complemented enzyme.

-

Incubate the plate at room temperature for approximately 60 minutes to allow for signal development.

4. Luminescence Measurement:

-

Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin-2 recruitment.

5. Data Analysis:

-

Normalize the data to a vehicle control and plot the luminescent signal against the logarithm of the agonist concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gαq/11 pathway activation by quantifying the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1). This is often performed using a competitive immunoassay format, such as HTRF®.

1. Cell Stimulation:

-

Plate GPR120-expressing cells in a suitable multi-well plate and incubate to allow for adherence.

-

Prepare serial dilutions of the test agonist in a stimulation buffer that includes lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Add the agonist dilutions to the cells and incubate for an optimized period (e.g., 30-60 minutes) at 37°C.

2. Cell Lysis and Detection:

-

Lyse the cells by adding a lysis buffer containing the detection reagents: an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody.

-

In this competitive assay, the endogenous IP1 produced by the cells will compete with the IP1-d2 acceptor for binding to the antibody.

3. HTRF® Measurement:

-

Incubate the plate for at least one hour at room temperature to allow the immunoassay to reach equilibrium.

-

Measure the fluorescence at both the donor (terbium) and acceptor (d2) emission wavelengths using an HTRF®-compatible plate reader.

4. Data Analysis:

-

Calculate the HTRF® ratio (acceptor emission / donor emission) and normalize the data.

-

The signal is inversely proportional to the amount of IP1 produced. Plot the normalized signal against the logarithm of the agonist concentration and fit to a dose-response curve to determine the EC50.

References

In Vitro Characterization of GPR120 Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative G protein-coupled receptor 120 (GPR120) agonist, designated herein as "GPR120 Agonist 2." GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3][4][5] This document details the experimental protocols and data interpretation for evaluating the potency, selectivity, and mechanism of action of novel GPR120 agonists.

Core Data Summary

The in vitro activity of this compound is summarized in the tables below. These data provide a quantitative assessment of its potency, efficacy, and selectivity, which are critical for its development as a therapeutic agent.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Cell Line | Species | Agonist | EC50 (nM) | Efficacy (%) |

| Calcium Mobilization | CHO-hGPR120 | Human | This compound | 83.2 | 100 |

| β-Arrestin Recruitment | U2OS-hGPR120 | Human | This compound | 5.2 | 100 |

| GLP-1 Secretion | STC-1 | Murine | This compound | 120 | Not Reported |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Efficacy refers to the maximal response achievable from a drug.

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Species | This compound EC50/IC50 (µM) | Selectivity (fold) vs. hGPR120 |

| GPR40 (FFAR1) | Calcium Mobilization | Human | >60 | >721 |

| GPR40 (FFAR1) | Calcium Mobilization | Murine | 12.7 | 152.6 |

Selectivity is a crucial parameter for a drug candidate, indicating its ability to bind to the intended target with high affinity, while having low affinity for other, unintended targets. High selectivity minimizes the risk of off-target effects and associated toxicities.

GPR120 Signaling Pathways

GPR120 activation by an agonist like "this compound" can trigger multiple downstream signaling cascades. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-mediated pathway. These pathways lead to diverse physiological effects, including the regulation of glucose metabolism, hormone secretion, and anti-inflammatory responses.[1][6][7]

Gαq/11 Signaling Pathway

Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[1] This cascade is involved in the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK).[1][8]

β-Arrestin Signaling Pathway

Agonist-bound GPR120 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin 2.[1] The GPR120/β-arrestin 2 complex is internalized and can interact with other signaling molecules, such as TAB1, to inhibit the TAK1-mediated inflammatory pathway.[1][7] This mechanism is central to the anti-inflammatory effects of GPR120 agonists.[7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are essential for the accurate and reproducible characterization of GPR120 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120) are cultured in appropriate media.[4][9]

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: Test compounds, including this compound and a reference agonist, are serially diluted and added to the wells.

-

Signal Detection: Fluorescence changes are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin 2 upon agonist stimulation.

Methodology:

-

Cell Line: A U2OS cell line co-expressing human GPR120 fused to a protein fragment and β-arrestin 2 fused to the complementary fragment of the protein (e.g., using PathHunter® technology) is used.

-

Cell Plating: Cells are plated in 96-well white-walled plates and incubated.

-

Compound Treatment: Cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 90 minutes) at 37°C.

-

Signal Detection: A detection reagent is added, and the luminescence signal, proportional to the GPR120/β-arrestin 2 interaction, is measured using a luminometer.

-

Data Analysis: Luminescence values are plotted against agonist concentration to calculate the EC50.

GLP-1 Secretion Assay

This assay measures the ability of a GPR120 agonist to stimulate the secretion of GLP-1 from an enteroendocrine cell line.

Methodology:

-

Cell Culture: The murine intestinal enteroendocrine cell line STC-1 is cultured in appropriate media.[1]

-

Cell Seeding: Cells are seeded in 24-well plates and grown to confluency.

-

Pre-incubation: Cells are washed and pre-incubated in a buffer with low glucose.

-

Compound Stimulation: Cells are then incubated with various concentrations of this compound in a buffer containing a stimulatory concentration of glucose for 2 hours.

-

Supernatant Collection: The supernatant is collected from each well.

-

GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit.

-

Data Analysis: The amount of secreted GLP-1 is normalized and plotted against the agonist concentration to determine the dose-response relationship.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel GPR120 agonist.

References

- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]

- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

GPR120 Agonist 2: A Deep Dive into its Therapeutic Potential in Metabolic Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is expressed in key metabolic tissues such as adipocytes, macrophages, and enteroendocrine cells.[3][4] Its activation triggers a cascade of signaling events that culminate in improved glucose homeostasis, reduced inflammation, and better lipid metabolism. This technical guide provides a comprehensive overview of the role of a selective GPR120 agonist, referred to here as "GPR120 Agonist 2," in preclinical models of metabolic disease. We delve into the core mechanisms of action, present key quantitative data from in vivo and in vitro studies, and provide detailed experimental protocols for researchers seeking to investigate this promising therapeutic avenue.

Mechanism of Action: Dual Signaling Pathways

GPR120 activation by an agonist initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways lead to distinct downstream effects that collectively contribute to the therapeutic benefits observed in metabolic disease models.

Gαq/11 Signaling Pathway

Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is primarily associated with the metabolic effects of GPR120, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells and enhanced glucose uptake in adipocytes.[5][6]

GPR120 Gαq/11 Signaling Pathway

β-Arrestin-2 Signaling Pathway

The anti-inflammatory effects of GPR120 agonism are primarily mediated through the β-arrestin-2 pathway. Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex is then internalized. This scaffolding protein plays a crucial role in inhibiting inflammatory signaling cascades, such as the NF-κB pathway, by preventing the association of key signaling molecules like TAB1 with TAK1.[1][7] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.

GPR120 β-Arrestin-2 Signaling Pathway

Effects on Glucose Metabolism

This compound has demonstrated significant improvements in glucose homeostasis in diet-induced obese (DIO) mouse models. These effects are attributed to both enhanced insulin (B600854) sensitivity and increased incretin (B1656795) secretion.

Improved Glucose Tolerance and Insulin Sensitivity

In vivo studies using a selective GPR120 agonist, compound A (cpdA), showed marked improvements in glucose and insulin tolerance in DIO mice.[1][2] Treatment with the agonist led to lower blood glucose levels during an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).[1]

Table 1: Effects of this compound (cpdA) on Glucose Homeostasis in DIO Mice

| Parameter | Vehicle Control | This compound (30 mg/kg) | Fold Change | Reference |

| Oral Glucose Tolerance Test (AUC) | [1] | |||

| Blood Glucose (mg/dLmin) | ~35,000 | ~25,000 | ↓ ~28% | [1] |

| Insulin Tolerance Test (AUC) | [1] | |||

| Blood Glucose (% of baselinemin) | ~10,000 | ~7,500 | ↓ ~25% | [1] |

| Fasting Plasma Insulin | ||||

| Insulin (ng/mL) | ~4.5 | ~2.0 | ↓ ~55% | [1] |

Stimulation of GLP-1 Secretion

GPR120 is expressed in enteroendocrine L-cells of the gut, and its activation stimulates the secretion of GLP-1, a potent incretin hormone that enhances glucose-dependent insulin secretion.[5][6][8] In vitro studies using the murine enteroendocrine cell line STC-1 have shown that GPR120 agonists, such as TUG-891, can significantly increase GLP-1 release.[6][7]

Table 2: Effect of GPR120 Agonist (TUG-891) on GLP-1 Secretion in STC-1 Cells

| Treatment | GLP-1 Secretion (Fold increase over vehicle) | Reference |

| Vehicle | 1.0 | [7] |

| TUG-891 (10 µM) | ~2.5 | [7] |

Impact on Lipid Metabolism and Hepatic Steatosis

Beyond its effects on glucose control, this compound has shown beneficial effects on lipid metabolism, particularly in the context of obesity-induced hepatic steatosis (fatty liver).

Reduction in Hepatic Steatosis

Treatment of DIO mice with cpdA resulted in a significant reduction in liver triglycerides and diacylglycerols, key markers of hepatic steatosis.[1][2] This effect is likely a combination of improved systemic insulin sensitivity and direct effects on hepatic lipid handling.

Table 3: Effects of this compound (cpdA) on Hepatic Lipid Content in DIO Mice

| Parameter | Vehicle Control | This compound (30 mg/kg) | Fold Change | Reference |

| Liver Triglycerides (mg/g tissue) | ~120 | ~60 | ↓ ~50% | [1] |

| Liver Diacylglycerols (nmol/g tissue) | ~400 | ~250 | ↓ ~37.5% | [1] |

Anti-inflammatory Role in Metabolic Disease

Chronic low-grade inflammation, particularly in adipose tissue, is a key driver of insulin resistance in obesity. This compound exerts potent anti-inflammatory effects, primarily through its action on macrophages.[1][4]

Inhibition of Macrophage-Mediated Inflammation

In vitro studies have shown that GPR120 agonists can inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB, in macrophages.[1] This leads to a reduction in the expression and secretion of pro-inflammatory cytokines. In vivo, treatment with cpdA in DIO mice led to a decrease in markers of systemic and adipose tissue inflammation.[1]

Table 4: Anti-inflammatory Effects of this compound (cpdA)

| Parameter | Model | Vehicle Control | This compound | Effect | Reference |

| NF-κB Reporter Activity (Fold over basal) | Primary Macrophages (in vitro) | ~12 | ~6 | ↓ ~50% | [1] |

| Adipose Tissue iNOS mRNA | DIO Mice (in vivo) | High | Low | Reduced Expression | [1] |

| Adipose Tissue Arginase mRNA | DIO Mice (in vivo) | Low | High | Increased Expression | [1] |

| Serum IL-6 | DIO Mice (in vivo) | Elevated | Reduced | Decreased Levels | [9] |

| Serum MCP-1 | DIO Mice (in vivo) | Elevated | Reduced | Decreased Levels | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of GPR120 agonists in metabolic disease models.

Oral Glucose Tolerance Test (OGTT) in Mice

Oral Glucose Tolerance Test (OGTT) Workflow

Protocol:

-

Animal Model: Use age- and weight-matched male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[1][10]

-

Fasting: Fast the mice for 6 hours with free access to water.[11]

-

Baseline Glucose: At t=0, obtain a baseline blood glucose reading from a tail vein blood sample using a glucometer.[10]

-

Agonist Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage.

-

Glucose Challenge: After 30-60 minutes, administer a 2 g/kg body weight glucose solution via oral gavage.[3]

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[10]

-

Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

Protocol:

-

Animal Model: Use DIO mice as described for the OGTT.

-

Fasting: Fast the mice for 4-6 hours with free access to water.[12]

-

Baseline Glucose: At t=0, obtain a baseline blood glucose reading.

-

Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[12][13]

-

Blood Glucose Monitoring: Measure blood glucose levels from tail vein samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

Data Analysis: Express blood glucose levels as a percentage of the initial baseline value and calculate the AUC to assess insulin sensitivity.

In Vitro GLP-1 Secretion Assay

Protocol:

-

Cell Culture: Culture murine STC-1 enteroendocrine cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8][14]

-

Seeding: Seed the cells in a 24-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB) and pre-incubate for 30 minutes.

-

Stimulation: Replace the buffer with KRBB containing the GPR120 agonist (e.g., 10 µM TUG-891) or vehicle control and incubate for 2 hours.

-

Supernatant Collection: Collect the supernatant for GLP-1 measurement.

-

GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.[14]

-

Data Normalization: Normalize GLP-1 secretion to the total protein content of the cells in each well.

β-Arrestin-2 Recruitment Assay

Protocol:

-

Cell Line: Utilize a commercially available cell line co-expressing a tagged GPR120 receptor and a tagged β-arrestin-2, such as the PathHunter® β-Arrestin GPCR Assay from DiscoverX.[15][16]

-

Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Compound Addition: Add the GPR120 agonist at various concentrations to the wells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.[16]

-

Detection: Add the detection reagent, which generates a chemiluminescent signal upon the interaction of the tagged receptor and β-arrestin-2.

-

Signal Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the agonist concentration to determine the EC50 value for β-arrestin-2 recruitment.

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of metabolic diseases by acting through a dual mechanism that improves both metabolic and inflammatory parameters. The robust preclinical data, including improved glucose tolerance, enhanced insulin sensitivity, reduced hepatic steatosis, and potent anti-inflammatory effects, underscore the promise of this therapeutic strategy. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the role of GPR120 agonism and to accelerate the development of novel therapies for type 2 diabetes, obesity, and related metabolic disorders.

References

- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insulin Tolerance Test in Mouse [protocols.io]

- 13. mmpc.org [mmpc.org]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 16. benchchem.com [benchchem.com]

The Role of GPR120 Agonists in Adipocyte Differentiation: A Technical Guide

An In-depth Examination of GPR120 Agonist-Mediated Effects on Adipogenesis for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of adipogenesis, inflammation, and energy metabolism. As a receptor for long-chain fatty acids, particularly omega-3 fatty acids, GPR120 plays a pivotal role in sensing dietary fats and translating these signals into diverse physiological responses. Its high expression in adipose tissue and macrophages underscores its potential as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The activation of GPR120 by specific agonists has been shown to promote the differentiation of preadipocytes into mature, functional adipocytes, a process central to healthy adipose tissue expansion and lipid homeostasis.

This technical guide provides a comprehensive overview of the effects of GPR120 agonists on adipocyte differentiation. It consolidates quantitative data from key studies, details experimental protocols for assessing these effects, and illustrates the underlying molecular signaling pathways. While the prompt specified "GPR120 Agonist 2," this appears to be a placeholder, as no such specific agonist is prominently featured in the scientific literature. Therefore, this guide focuses on well-characterized synthetic agonists such as TUG-891 and Compound A (cpdA), which are widely used as tool compounds to elucidate GPR120 function.

Data Presentation: Quantitative Effects of GPR120 Agonists

The activation of GPR120 initiates signaling cascades that modulate the expression of key adipogenic transcription factors and markers, leading to lipid accumulation and the acquisition of a mature adipocyte phenotype. The following tables summarize the quantitative effects of various GPR120 agonists on these processes.

Table 1: In Vitro Agonist Potency on GPR120 Signaling Pathways

| Agonist | Assay | Cell System | Species | EC50 | Reference |

| TUG-891 | Calcium Mobilization | HEK293 | Human | 43.7 nM | [1] |

| Calcium Mobilization | CHO-K1 | Human | pEC50 = 7.36 | ||

| Calcium Mobilization | CHO-K1 | Mouse | pEC50 = 7.77 | ||

| β-arrestin-2 Recruitment | U2OS | Human | pEC50 = 6.9 | [2] | |

| Compound A (cpdA) | Calcium Mobilization | HEK293 | Human/Mouse | logEC50 (M) = -7.62 ± 0.11 | [3] |

| β-arrestin-2 Recruitment | CHO-K1 | Human/Mouse | ~0.35 µM | [3][4] |

Table 2: Effects of GPR120 Agonists on Adipogenic Gene Expression and Lipid Accumulation

| Agonist | Cell Line | Treatment Condition | Effect on Gene Expression (Fold Change) | Effect on Lipid Accumulation | Reference |

| TUG-891 | 3T3-L1 | Dose-dependent | Increased PPARγ activation (GPR120-dependent) | Promoted intracellular triglyceride accumulation in a dose-dependent manner | [5] |

| α-Linolenic acid (ALA) | 3T3-L1 | Differentiation media | Improved adipogenesis in a GPR120-dependent manner | Not specified | [6] |

| Rosiglitazone (PPARγ agonist) | Primary inguinal WAT adipocytes | 1µM | UCP1: 721-fold, CIDEA: 128-fold (normalized to FABP4) | Not specified | [7] |

Note: Direct quantitative data on fold-change for PPARγ and FABP4 upon treatment with specific GPR120 agonists is limited in the reviewed literature. Studies confirm a positive regulatory role, often through GPR120 knockdown or knockout models showing reduced expression of these markers.[6]

Signaling Pathways in GPR120-Mediated Adipogenesis

GPR120 activation by an agonist triggers two primary signaling cascades within the preadipocyte, both of which converge to promote the expression of the master adipogenic regulator, PPARγ.

-

Gαq/11-PLC-Ca2+-ERK1/2 Pathway : Upon ligand binding, GPR120 couples with the Gαq/11 protein. This activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, increasing its cytosolic concentration. This increase in intracellular calcium, along with other signals, leads to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2). The activation of this pathway is crucial for initiating the adipogenic program.[5]

-

β-Arrestin 2 Pathway : In addition to G-protein coupling, GPR120 can signal through β-arrestin 2. This pathway is more prominently associated with the anti-inflammatory effects of GPR120.[3][6] While its direct role in adipogenesis is less defined than the Gαq/11 pathway, it contributes to the overall cellular response to GPR120 activation.

Both pathways ultimately lead to the enhanced expression and/or activation of PPARγ, which then drives the transcription of a suite of genes necessary for the adipocyte phenotype, including fatty acid binding protein 4 (FABP4), leading to lipid droplet formation and maturation.[5][6]

Experimental Protocols

Investigating the effects of GPR120 agonists on adipocyte differentiation typically involves in vitro cell culture models, with the 3T3-L1 preadipocyte cell line being the most common.

3T3-L1 Adipocyte Differentiation Protocol

This protocol outlines the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes, during which a GPR120 agonist can be introduced.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium (GM): DMEM with 10% Bovine Calf Serum (BCS)

-

Differentiation Medium 1 (DM1): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin.

-

Differentiation Medium 2 (DM2): DMEM with 10% FBS, 10 µg/mL Insulin.

-

GPR120 Agonist (e.g., TUG-891) stock solution in a suitable solvent (e.g., DMSO).

Procedure:

-

Plating: Seed 3T3-L1 preadipocytes in GM and grow to 100% confluence.

-

Contact Inhibition: Maintain cells in GM for 2 days post-confluence (Day 0).

-

Induction: On Day 0, replace GM with DM1. This is the stage where the GPR120 agonist or vehicle control is typically added.

-

Maturation (Part 1): On Day 2, replace the medium with DM2, again containing the GPR120 agonist or vehicle.

-

Maturation (Part 2): From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS (and the agonist/vehicle).

-

Analysis: Full differentiation is typically observed between Day 8 and Day 12. Cells can be harvested for analysis (RNA/protein extraction) or stained for lipid accumulation.

Quantification of Lipid Accumulation by Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of adipocyte differentiation.

Materials:

-

Differentiated 3T3-L1 cells in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin

-

Oil Red O working solution (e.g., 0.2% Oil Red O in 60% isopropanol)

Procedure:

-

Wash: Gently wash the differentiated cells with PBS.

-

Fixation: Fix the cells with 10% formalin for at least 1 hour.

-

Wash: Wash the fixed cells with distilled water.

-

Staining: Add the Oil Red O working solution to each well, ensuring full coverage, and incubate for 30-60 minutes at room temperature.

-

Wash: Aspirate the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

-

Imaging: Visualize and photograph the stained lipid droplets under a microscope.

-

Quantification: a. Completely dry the stained plates. b. Elute the dye by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. c. Transfer the eluate to a 96-well plate. d. Measure the absorbance at a wavelength between 490-520 nm using a spectrophotometer.

Analysis of Gene Expression by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of key adipogenic marker genes.

Materials:

-

Differentiated 3T3-L1 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Pparg, Fabp4) and a housekeeping gene (e.g., Actb, Gapdh).

Procedure:

-

RNA Extraction: Harvest cells at desired time points (e.g., Day 8 of differentiation) and extract total RNA according to the kit manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analysis: Determine the relative expression of target genes by normalizing their expression to the housekeeping gene using the ΔΔCt method.

Conclusion

GPR120 stands as a promising therapeutic target for metabolic diseases, and its agonists have demonstrated clear pro-adipogenic effects. By activating specific signaling pathways involving Gαq/11, intracellular calcium, and ERK1/2, these compounds enhance the expression of the master regulator PPARγ, thereby promoting the differentiation of preadipocytes into mature adipocytes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of novel GPR120 agonists. Further research to delineate the precise quantitative impact of these agonists on adipogenic gene expression will be invaluable for the development of new therapeutics aimed at modulating adipose tissue function and improving metabolic health.

References

- 1. mdpi.com [mdpi.com]

- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPAR agonists induce a white-to-brown fat conversion through stabilization of PRDM16 protein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GPR120 Agonist 2 in the Attenuation of Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of GPR120 agonist 2, a representative synthetic agonist for the G-protein coupled receptor 120 (GPR120), in modulating inflammatory responses. This document details the underlying signaling pathways, experimental protocols for investigation, and quantitative data on the efficacy of these agonists.

Introduction to GPR120 and Its Role in Inflammation

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1] Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 is highly expressed in adipose tissue and macrophages.[2][3] Its activation initiates potent anti-inflammatory and insulin-sensitizing effects, making it an attractive therapeutic target for conditions such as obesity, type 2 diabetes, and chronic inflammatory diseases.[4][5] Synthetic agonists have been developed to harness the therapeutic potential of GPR120 activation with improved potency and selectivity.[6][7]

Quantitative Data on GPR120 Agonist Activity

The efficacy of synthetic GPR120 agonists can be quantified through various in vitro assays. The data presented below is for two well-characterized synthetic agonists: Compound A (cpdA) and TUG-891.

Table 1: In Vitro Potency of Synthetic GPR120 Agonists

| Agonist | Assay | Species | EC50/pEC50 | Reference |

| TUG-891 | Ca2+ Mobilization | Human | pEC50 = 7.36 | [8] |

| TUG-891 | Ca2+ Mobilization | Mouse | pEC50 = 7.77 | [8] |

| cpdA | β-arrestin-2 Recruitment | Human | ~0.35 µM | [9] |

| cpdA | β-arrestin-2 Recruitment | Mouse | ~0.35 µM | [10] |

Table 2: In Vitro Anti-Inflammatory Efficacy of Synthetic GPR120 Agonists

| Agonist | Cell Type | Inflammatory Stimulus | Measured Endpoint | Efficacy | Concentration | Reference |

| TUG-891 | RAW264.7 Macrophages | LPS | TNF-α secretion | 30% inhibition | 10 µM | [11] |

| cpdA | Primary Mouse Macrophages | LPS | NF-κB reporter activity | Significant decrease | 10 µM | [12] |

Table 3: In Vivo Anti-Inflammatory Efficacy of cpdA in a Diet-Induced Obesity Mouse Model

| Treatment | Tissue | Gene | Change in Expression | Reference |

| cpdA (30 mg/kg) | Adipose Tissue | TNF-α | Decreased | [13] |

| cpdA (30 mg/kg) | Adipose Tissue | IL-6 | Decreased | [13] |

| cpdA (30 mg/kg) | Adipose Tissue | IL-1β | Decreased | [13] |

| cpdA (30 mg/kg) | Adipose Tissue | Mcp1 | Decreased | [13] |

| cpdA (30 mg/kg) | Adipose Tissue | IL-10 | Increased | [13] |

Signaling Pathways of GPR120-Mediated Anti-Inflammation

GPR120 activation triggers a distinct signaling cascade that culminates in the suppression of pro-inflammatory pathways. A key mechanism involves the recruitment of β-arrestin-2.

Caption: GPR120 anti-inflammatory signaling pathway.

Upon agonist binding, GPR120 recruits β-arrestin-2.[14] The GPR120/β-arrestin-2 complex then interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[15] This interaction prevents the association of TAB1 with TAK1, thereby inhibiting TAK1 activation.[15] Downstream, this leads to the suppression of two major pro-inflammatory signaling cascades: the IKK-NF-κB and the JNK pathways.[16] The net result is a reduction in the expression of inflammatory genes.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound.

Isolation of Primary Mouse Macrophages

Objective: To obtain primary macrophages for in vitro studies.

Materials:

-

C57BL/6J mice

-

Sterile PBS

-

RPMI-1640 medium with 10% FBS

-

Syringes and needles (25G)

-

Centrifuge

-

Cell culture plates

Protocol for Peritoneal Macrophages: [18][19]

-

Euthanize a C57BL/6J mouse according to approved institutional protocols.

-

Sterilize the abdomen with 70% ethanol.

-

Make a small midline incision through the skin to expose the peritoneal wall.

-

Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity using a 25G needle.

-

Gently massage the abdomen for 1-2 minutes to dislodge macrophages.

-

Withdraw the peritoneal fluid (lavage) and place it in a sterile 50 mL conical tube on ice.

-

Centrifuge the lavage at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium with 10% FBS.

-

Plate the cells and allow them to adhere for 2-4 hours. Non-adherent cells can be removed by washing with PBS.

In Vitro Macrophage Inflammation Assay

Objective: To quantify the anti-inflammatory effect of this compound on cytokine production in macrophages.

Materials:

-

Primary macrophages or RAW264.7 cell line

-

This compound (e.g., cpdA)

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

-

qRT-PCR reagents

Protocol:

-

Plate macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 100 ng/mL of LPS for 6 hours (for cytokine secretion) or 4 hours (for gene expression analysis).

-

For cytokine secretion analysis: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

-

For gene expression analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to measure the relative expression levels of Tnf-α, Il-6, and Il-10, using a housekeeping gene (e.g., Actb) for normalization.

Western Blot Analysis of GPR120 Signaling

Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins in the anti-inflammatory pathway.

Materials:

-

Primary macrophages or RAW264.7 cells

-

This compound

-

LPS

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-TAK1, anti-phospho-JNK, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol: [20]

-

Plate macrophages and treat with this compound and/or LPS as described in the inflammation assay.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Anti-Inflammatory Study in a Diet-Induced Obesity Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD, 60% kcal from fat)

-

This compound (e.g., cpdA)

-

Reagents for tissue processing and analysis (qRT-PCR, histology)

-

Induce obesity in C57BL/6J mice by feeding them an HFD for 12-16 weeks.

-

Divide the obese mice into a control group and a treatment group.

-

Administer this compound (e.g., 30 mg/kg cpdA) or vehicle to the respective groups daily for 3-5 weeks, mixed with the HFD.

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, euthanize the mice and collect tissues such as epididymal white adipose tissue and liver.

-

Analyze the expression of inflammatory genes (Tnf-α, Il-6, Il-1β, Mcp1, Il-10) in the adipose tissue by qRT-PCR.[22][23][24]

-

Perform histological analysis of the adipose tissue to assess macrophage infiltration (e.g., F4/80 staining).

Experimental and Logical Workflow

The investigation of a novel GPR120 agonist typically follows a structured workflow, from initial in vitro characterization to in vivo validation of its anti-inflammatory properties.

Caption: Experimental workflow for investigating GPR120 agonists.

Conclusion

This compound and other synthetic agonists represent a promising therapeutic strategy for mitigating chronic inflammation associated with metabolic diseases. The methodologies and data presented in this guide provide a framework for the continued investigation and development of GPR120-targeted therapies. A thorough understanding of the underlying signaling pathways and the use of robust experimental models are crucial for advancing these compounds from preclinical research to potential clinical applications.

References

- 1. Isolation, Characterization, and Purification of Macrophages from Tissues Affected by Obesity-related Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Decade of Progress in Adipose Tissue Macrophage Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. caymanchem.com [caymanchem.com]

- 10. escholarship.org [escholarship.org]

- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 12. researchgate.net [researchgate.net]